(13Z)-16-acetyl-13-[(2-hydroxy-3-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one
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Description
(13Z)-16-acetyl-13-[(2-hydroxy-3-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Thiazole and Oxadiazole Derivatives : The synthesis of thiazole and oxadiazole derivatives represents a significant area of chemical research due to their potential biological activities. One study detailed the synthesis of new 2-amino-1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against Salmonella typhi, highlighting the methodological advancements in synthesizing complex molecules with potential therapeutic applications (Salama, 2020).
Biological Evaluation
Antibacterial and Anticancer Properties : Research into thiazole derivatives has shown significant promise in both antimicrobial and anticancer properties. A study on thiazolyl-ethylidene hydrazino-thiazole derivatives reported the synthesis of a novel heterocyclic system with potent antibacterial and anticancer activities. This research underscores the potential of such compounds in developing new therapeutic agents (Al-Mutabagani et al., 2021).
Antimicrobial Activity : The synthesis and characterization of compounds based on the interaction between thiazole and oxadiazole structures have been shown to possess notable antimicrobial activities. For example, derivatives synthesized from 2,4-disubstituted thiazoles and 3-methoxysalicylaldehyde demonstrated significant activity against various microorganisms, indicating the role of these compounds in addressing antibiotic resistance (Yilmaz & Cukurovalı, 2003).
Properties
IUPAC Name |
(13Z)-16-acetyl-13-[(2-hydroxy-3-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-12(26)18-19-14-8-4-5-9-15(14)30-23(18,2)24-22-25(19)21(28)17(31-22)11-13-7-6-10-16(29-3)20(13)27/h4-11,18-19,27H,1-3H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCGRTIBAKTOBG-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=C(C(=CC=C5)OC)O)S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=C(C(=CC=C5)OC)O)/S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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